molecular formula C9H8N2O2 B1276889 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol CAS No. 25877-46-7

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

Cat. No. B1276889
CAS RN: 25877-46-7
M. Wt: 176.17 g/mol
InChI Key: ZGERZQXLBGWDCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. In the context of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, similar compounds have been synthesized through various methods. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Another study reported the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives, characterized by 1H NMR, IR, and Mass spectroscopy . These methods provide a foundation for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol and its analogs.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activity. In one study, the molecular structure of a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, was determined using single-crystal X-ray diffraction, and the planarity of the benzene ring system was noted . This structural information is relevant to understanding the conformation and potential reactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on similar compounds. For example, novel anion sensors containing 1,3,4-oxadiazole groups were synthesized and demonstrated selective colorimetric fluoride sensing . This indicates that the oxadiazole moiety can participate in specific chemical interactions, which could be applicable to the study of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The antioxidant properties of some derivatives were evaluated using DPPH and FRAP assays, with significant free-radical scavenging ability observed . Additionally, the luminescent properties of related compounds were investigated, showing intense blue to yellow-green fluorescence in different solvents . These properties are important for the potential application of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol in various fields.

Scientific Research Applications

Chemosensor Development

Researchers Ma et al. (2013) developed novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, which showed colorimetric and spectroscopic properties for fluoride ion sensing. These sensors displayed color changes from colorless to yellow upon the addition of fluoride ions, highlighting their potential application in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).

Organic Light-Emitting Diodes (OLEDs)

In 2014, Jin et al. explored the use of 1,3,4-oxadiazole compounds in OLEDs. They synthesized heteroleptic iridium(III) complexes using these compounds as ancillary ligands, which exhibited green phosphorescence. The OLEDs demonstrated good performance and low efficiency roll-off, suggesting potential applications in display and lighting technologies (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).

Antimicrobial Agents

Kakanejadifard et al. (2013) synthesized Schiff base compounds containing 1,3,4-oxadiazole and phenol, which demonstrated antibacterial activities against Staphylococcus aureus and Bacillus cereus. These findings suggest potential applications in developing new antimicrobial agents (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. Their study showed that these compounds act as mixed-type corrosion inhibitors, potentially useful in industrial applications to protect metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Photoluminescent Properties

Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives displaying photoluminescent properties. These compounds exhibited blue fluorescence and good photoluminescence quantum yields, suggesting their use in optoelectronic applications (Han, Wang, Zhang, & Zhu, 2010).

Antioxidant Activity

Shakir et al. (2014) synthesized 1,3,4-oxadiazole derivatives containing phenol moieties and evaluated their antioxidant properties. Some compounds showed significant free-radical scavenging ability, indicating potential applications in oxidative stress-related therapeutic strategies (Shakir, Ariffin, & Abdulla, 2014).

properties

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERZQXLBGWDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421950
Record name 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

CAS RN

25877-46-7
Record name 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.6 parts of 4-hydroxybenzoic acid hydrazide and 44 parts of 1,1', 1"-[ethylidynetris(oxy)]trisethane is stirred and refluxed overnight. The precipitated product is filtered off and crystallized from 1-butanol, yielding 10.5 parts (99%) of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol; mp. 238.8° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Sadek, KMS Fahelelbom - Molecules, 2011 - mdpi.com
A series of 1,3-oxazole, 1,3-thiazole, isomeric 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3,4-tetrazole heterocycles was synthesized. All the compounds shared as a common feature …
Number of citations: 42 www.mdpi.com
S Graßmann, B Sadek, X Ligneau, S Elz… - European journal of …, 2002 - Elsevier
Histamine H 3 receptors are critically involved in the pathophysiology of several disorders of the central nervous system (CNS). Among other families of H 3 -receptor ligands, the …
Number of citations: 63 www.sciencedirect.com
AV Aksenov, V Khamraev, NA Aksenov, NK Kirilov… - RSC …, 2019 - pubs.rsc.org
A novel methodology for general and chemoselective preparation of non-symmetric 1,3,4-oxadiazoles is developed. This unusual reaction proceeds via polyphosphoric acid-assisted …
Number of citations: 29 pubs.rsc.org

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